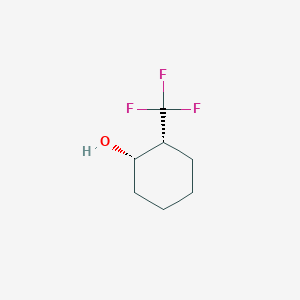![molecular formula C7H12O2 B8184906 rel-(3aR,4R,6aS)-Hexahydro-cyclopenta[c]furan-4-ol](/img/structure/B8184906.png)
rel-(3aR,4R,6aS)-Hexahydro-cyclopenta[c]furan-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rel-(3aR,4R,6aS)-Hexahydro-cyclopenta[c]furan-4-ol: is a stereochemically defined organic compound belonging to the class of hexahydro-furans This compound is characterized by its unique cyclopenta[c]furan structure, which includes a hydroxyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of rel-(3aR,4R,6aS)-Hexahydro-cyclopenta[c]furan-4-ol typically involves stereoselective synthesis methods. One common approach is the stereoselective reduction of a precursor compound, such as a cyclopenta[c]furan derivative, under controlled conditions. The reaction conditions often include the use of reducing agents like sodium borohydride or lithium aluminum hydride, and the process may be carried out in solvents such as tetrahydrofuran or ethanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques like chromatography and crystallization to obtain diastereomerically pure products .
Chemical Reactions Analysis
Types of Reactions
rel-(3aR,4R,6aS)-Hexahydro-cyclopenta[c]furan-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can be further reduced to form different alcohol derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like tosyl chloride or thionyl chloride
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), Jones reagent.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Tosyl chloride, thionyl chloride
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of different alcohol derivatives.
Substitution: Formation of tosylates or chlorides
Scientific Research Applications
rel-(3aR,4R,6aS)-Hexahydro-cyclopenta[c]furan-4-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as a building block in polymer synthesis
Mechanism of Action
The mechanism of action of rel-(3aR,4R,6aS)-Hexahydro-cyclopenta[c]furan-4-ol involves its interaction with specific molecular targets. The hydroxyl group plays a crucial role in forming hydrogen bonds with target molecules, influencing their activity. The compound’s unique structure allows it to fit into specific binding sites, modulating the activity of enzymes or receptors involved in various biological pathways .
Comparison with Similar Compounds
Similar Compounds
- rel-(3aR,4R,6aS)-tert-Butyl 4-hydroxyhexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate
- (3aR,4S,6aS) 4-methoxy-tetrahydro-furo[3,4-b]furan-2-one
Uniqueness
rel-(3aR,4R,6aS)-Hexahydro-cyclopenta[c]furan-4-ol is unique due to its specific stereochemistry and the presence of a hydroxyl group at the 4-position. This configuration imparts distinct chemical and biological properties, making it valuable for targeted applications in research and industry .
Properties
IUPAC Name |
(3aR,4R,6aS)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]furan-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c8-7-2-1-5-3-9-4-6(5)7/h5-8H,1-4H2/t5-,6+,7-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKSDKNZKFAWHKU-DSYKOEDSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2C1COC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H]2[C@H]1COC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
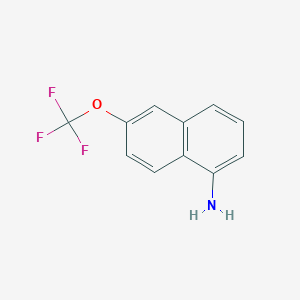
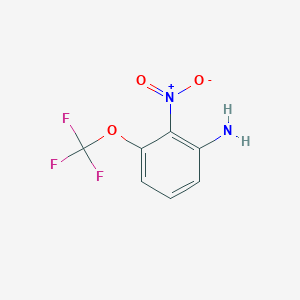
![3-Oxabicyclo[3.2.1]octan-6-ol](/img/structure/B8184838.png)
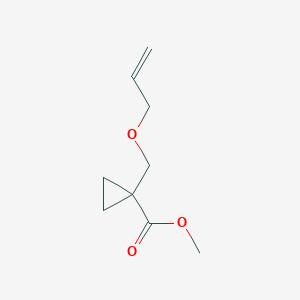
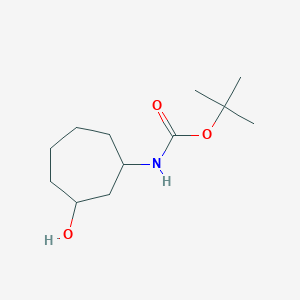
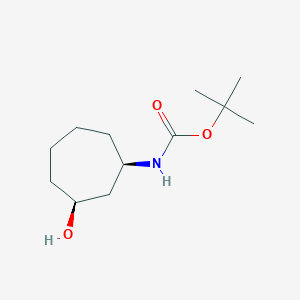
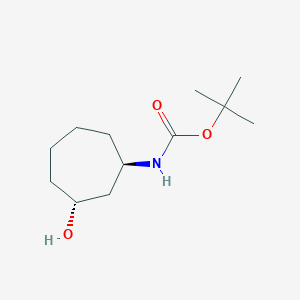

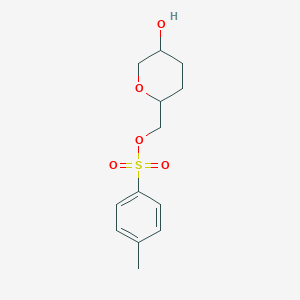
![Hexahydro-cyclopenta[c]furan-4-ol](/img/structure/B8184893.png)

![N-[(1S)-cyclohex-3-en-1-yl]-4-methylbenzene-1-sulfonamide](/img/structure/B8184916.png)
![N-[(R)-3-Cyclohexenyl]-p-toluenesulfonamide](/img/structure/B8184922.png)
